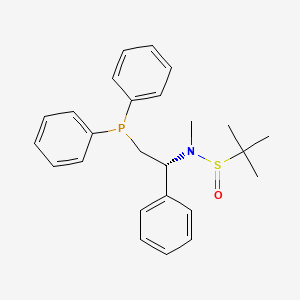
1H,1H,7H-Perfluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,1H,7H-Perfluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. This compound is used in various industrial and scientific applications due to its resistance to harsh chemical environments and its ability to form stable films and coatings.
Méthodes De Préparation
The synthesis of 1H,1H,7H-Perfluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate typically involves the reaction of perfluoroheptyl alcohol with hexafluorobutyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: Perfluoroheptyl alcohol and hexafluorobutyl chloroformate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen.
Catalysts: A base catalyst, such as triethylamine, is often used to facilitate the reaction.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods may involve continuous flow reactors to enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
1H,1H,7H-Perfluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form perfluoroheptyl alcohol and hexafluorobutyric acid.
Polymerization: It can participate in polymerization reactions to form fluorinated polymers with unique properties.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles (e.g., amines, thiols).
Applications De Recherche Scientifique
1H,1H,7H-Perfluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and materials with high chemical resistance.
Biology: The compound is employed in the development of bio-compatible coatings and surfaces that resist protein adsorption and bacterial adhesion.
Medicine: It is explored for use in drug delivery systems due to its ability to form stable and inert coatings.
Industry: The compound is used in the production of protective coatings for electronic devices, aerospace components, and other high-performance materials.
Mécanisme D'action
The mechanism of action of 1H,1H,7H-Perfluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate is primarily based on its chemical stability and hydrophobicity. The multiple fluorine atoms create a highly non-polar surface that resists interaction with water and other polar substances. This property is exploited in applications where chemical resistance and low surface energy are desired. The compound can form self-assembled monolayers on various substrates, providing a protective barrier against chemical and environmental degradation.
Comparaison Avec Des Composés Similaires
1H,1H,7H-Perfluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate can be compared with other fluorinated compounds such as:
1H,1H,7H-Dodecafluoroheptyl methacrylate: Similar in structure but used primarily in polymerization reactions to create fluorinated polymers.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate: Another fluorinated monomer used in the synthesis of high-performance polymers.
Perfluorooctanephosphonic acid: Used for creating self-assembled monolayers with strong adhesion properties.
The uniqueness of this compound lies in its carbonate group, which provides additional reactivity and versatility in chemical synthesis and applications.
Propriétés
Formule moléculaire |
C12H6F18O3 |
|---|---|
Poids moléculaire |
540.14 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate |
InChI |
InChI=1S/C12H6F18O3/c13-3(9(22,23)24)6(16,17)1-32-5(31)33-2-7(18,19)10(25,26)12(29,30)11(27,28)8(20,21)4(14)15/h3-4H,1-2H2 |
Clé InChI |
UJBHMMGAKNFURE-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[(2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)methoxy]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B15092096.png)

![5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride](/img/structure/B15092118.png)
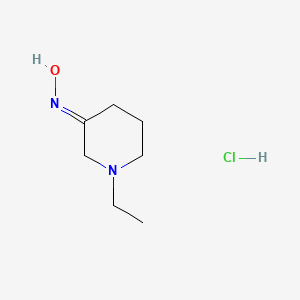
![N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine](/img/structure/B15092122.png)
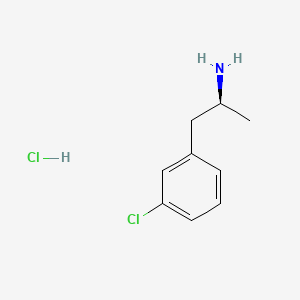
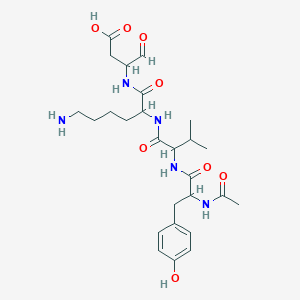
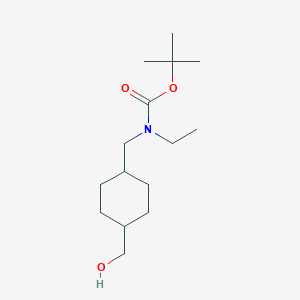
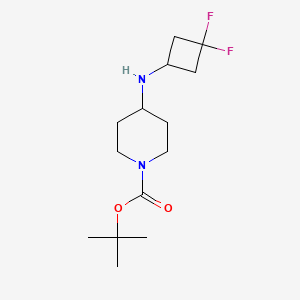
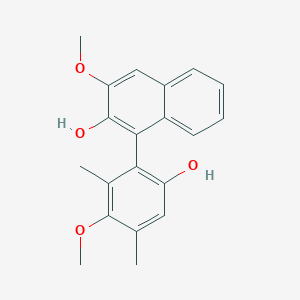
![7-Amino-13,14-dihydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-one](/img/structure/B15092161.png)


